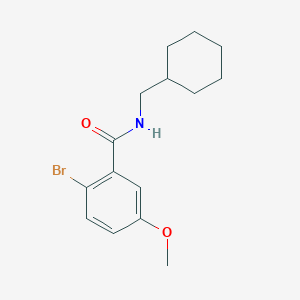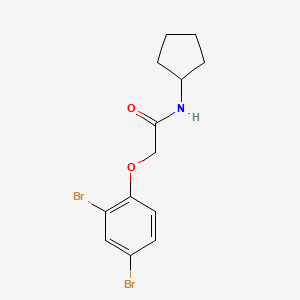
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide, also known as AH-7921, is a synthetic opioid that was first synthesized in 1974. It is a highly potent analgesic and has been found to have a similar potency to morphine. AH-7921 is classified as a Schedule I drug in the United States due to its high potential for abuse and lack of accepted medical use.
Mécanisme D'action
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide works by binding to the mu-opioid receptor in the brain, which is responsible for the perception of pain. It activates the receptor, leading to a decrease in the transmission of pain signals and an increase in pain threshold.
Biochemical and Physiological Effects:
This compound has been found to have a similar potency to morphine in terms of its analgesic effects. However, it has been shown to have a shorter duration of action and a higher potential for abuse. It has also been found to have a lower respiratory depressant effect than morphine.
Avantages Et Limitations Des Expériences En Laboratoire
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide has been used in laboratory experiments to study its mechanism of action and potential use as an analgesic. Its high potency and effectiveness in relieving pain make it a useful tool for studying the mu-opioid receptor. However, its high potential for abuse and lack of accepted medical use limit its usefulness in clinical settings.
Orientations Futures
There are several potential future directions for research on 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide. One area of interest is the development of new analgesics that have a similar potency to morphine but with fewer side effects and a lower potential for abuse. Another area of interest is the study of the mu-opioid receptor and its role in pain perception, which could lead to the development of new therapies for chronic pain. Finally, there is a need for further research on the potential risks associated with the use of this compound, particularly its potential for abuse and addiction.
Méthodes De Synthèse
The synthesis of 2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide involves the reaction of 2-bromo-5-methoxybenzoic acid with cyclohexylmethylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide has been studied extensively in the scientific community for its potential use as an analgesic. It has been found to be highly effective in relieving pain and has been shown to have a similar potency to morphine. However, due to its high potential for abuse and lack of accepted medical use, it is not currently used in clinical settings.
Propriétés
IUPAC Name |
2-bromo-N-(cyclohexylmethyl)-5-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-19-12-7-8-14(16)13(9-12)15(18)17-10-11-5-3-2-4-6-11/h7-9,11H,2-6,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGQDWQZOEARYGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[5-(4-Fluorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B7477369.png)
![N-[4-(cyanomethyl)phenyl]-2,3-dimethylbenzamide](/img/structure/B7477381.png)

![N-[3-(1,3-dithiolan-2-yl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7477394.png)

![4-[[4-(Cyclopropanecarbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7477401.png)


![[2-Oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7477431.png)
![4-O-ethyl 2-O-[2-oxo-2-(2-oxopyrrolidin-1-yl)ethyl] 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B7477444.png)
![[2-[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B7477447.png)
![N-[4-(difluoromethoxy)phenyl]-2-(1H-indol-3-yl)acetamide](/img/structure/B7477452.png)
![N-(5-benzyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B7477456.png)